Cas no 134271-94-6 (3-methyl-4-nitro-1h-indole)

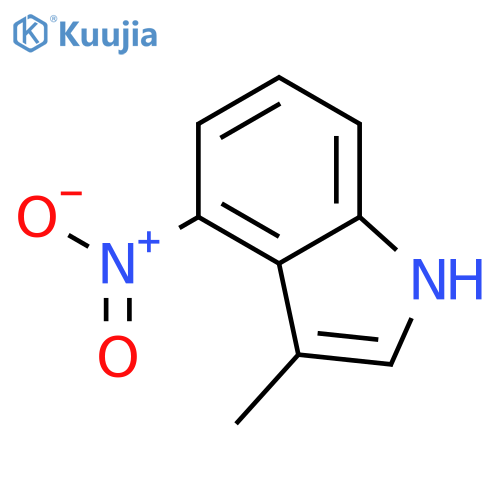

3-methyl-4-nitro-1h-indole structure

商品名:3-methyl-4-nitro-1h-indole

3-methyl-4-nitro-1h-indole 化学的及び物理的性質

名前と識別子

-

- 3-methyl-4-nitro-1h-indole

- ACMC-209ry4

- 3-methyl-4'-nitro-1,1'-biphenyl

- 4-Nitro-3'-methylbiphenyl

- 3-methyl-4'-nitrobiphenyl

- SureCN628758

- 3'-methyl-4-nitro-1,1'-biphenyl

- 3-methyl-4'-nitrolbiphenyl

- 3-Methyl-5-nitroindol

- 3-Methyl-4-nitroindole

- CTK8B2751

- ANW-40490

- AK-95065

- 3-Methyl-4'-nitro-biphenyl

- 134271-94-6

- DB-304757

- N17037

- SCHEMBL395905

- MFCD00962288

- PS-16868

- JSMHPFAGQBYKJS-UHFFFAOYSA-N

- AMY18128

- SB14928

-

- インチ: InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3

- InChIKey: JSMHPFAGQBYKJS-UHFFFAOYSA-N

- ほほえんだ: CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 176.058577502g/mol

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.355

3-methyl-4-nitro-1h-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2067-100MG |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 97% | 100MG |

¥ 963.00 | 2023-03-31 | |

| eNovation Chemicals LLC | Y1298405-10G |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 97% | 10g |

$3610 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1256031-10g |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 98% | 10g |

$5015 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2067-100mg |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 97% | 100mg |

¥923.0 | 2024-04-24 | |

| 1PlusChem | 1P009DMY-1g |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 95% | 1g |

$690.00 | 2025-02-24 | |

| 1PlusChem | 1P009DMY-100mg |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 95% | 100mg |

$161.00 | 2025-02-24 | |

| 1PlusChem | 1P009DMY-250mg |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 95% | 250mg |

$268.00 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2067-250mg |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 97% | 250mg |

¥1537.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2067-10.0g |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 97% | 10.0g |

¥19192.0000 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1256031-1g |

3-methyl-4-nitro-1H-indole |

134271-94-6 | 98% | 1g |

$1060 | 2024-06-06 |

3-methyl-4-nitro-1h-indole 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

134271-94-6 (3-methyl-4-nitro-1h-indole) 関連製品

- 133053-76-6(3-Methyl-6-nitro-1H-indole)

- 880086-93-1(6-Methyl-4-nitro indole)

- 61861-88-9(3-methyl-5-nitro-1H-Indole)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134271-94-6)3-methyl-4-nitro-1h-indole

清らかである:99%

はかる:10g

価格 ($):2387.0